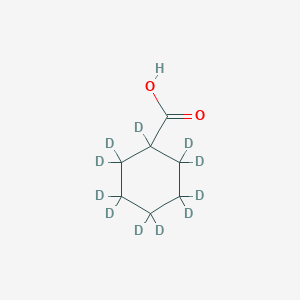

Cyclohexanecarboxylic-D11 acid

Description

Contextualization of Deuterium-Labeled Compounds in Mechanistic and Synthetic Chemistry

Deuterium-labeled compounds, also known as deuterated compounds, are molecules in which one or more hydrogen atoms are substituted with deuterium (B1214612). clearsynth.com This isotopic substitution is a powerful technique in chemistry, providing deep insights into reaction mechanisms and metabolic pathways. researchgate.netnih.gov Because deuterium is twice as heavy as hydrogen, its presence can alter the physical and chemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). clearsynth.comzeochem.com By measuring the change in reaction rates when hydrogen is replaced by deuterium, researchers can gain crucial experimental information about the transition states and pathways of a chemical reaction.

The applications of deuterium labeling are widespread and impactful. In mechanistic chemistry, these compounds are essential for tracing reaction pathways and elucidating complex reaction mechanisms. researchgate.net The KIE is a sensitive probe for understanding electronic, steric, and other effects that influence a reaction. In synthetic chemistry, deuterated reagents are used to introduce deuterium into specific positions within a molecule. researchgate.netsimsonpharma.compearson.com This allows for the creation of custom-labeled compounds for targeted studies. clearsynth.com Furthermore, in pharmaceutical development, deuteration can significantly alter the pharmacokinetic profiles of drug molecules, potentially leading to improved metabolic stability, reduced clearance rates, and extended half-lives, thereby enhancing therapeutic efficacy. researchgate.netzeochem.comsymeres.com Deuterium-labeled compounds also serve as internal standards in quantitative analyses and are used in spectroscopy research, such as Nuclear Magnetic Resonance (NMR), to study molecular structures and dynamics. simsonpharma.comsymeres.com

The synthesis of deuterium-labeled compounds can be achieved through various methods, including direct hydrogen-deuterium exchange, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation with deuterium gas (D2), and synthesis starting from deuterated precursors. researchgate.netsimsonpharma.com

Overview of Cyclohexanecarboxylic Acid and its Isotopologues in Advanced Chemical Studies

Cyclohexanecarboxylic acid (C7H12O2) is an organic compound consisting of a cyclohexane (B81311) ring with a carboxylic acid functional group attached. nist.govnih.gov It is also known as hexahydrobenzoic acid. nist.gov Its isotopologues, such as Cyclohexanecarboxylic-D11 acid, are variants where one or more atoms have been replaced by their isotopes. Another example is Cyclohexanecarboxylic-1-d1 acid, where only the hydrogen atom at the first carbon position is replaced with deuterium. lgcstandards.com

This compound is specifically the undecadeuterated version of the parent molecule. alfa-chemistry.com This extensive labeling makes it a valuable tool in advanced chemical studies. Research applications include its use as an isotopically labeled intermediate in the synthesis of other complex molecules. pharmaffiliates.com0qy.com For instance, it has been utilized in the synthesis of pyrazinoisoquinoline compounds, which are investigated as potential antiparasitic agents. pharmaffiliates.comchemicalbook.com It is also used in the synthesis of benzoic anhydride (B1165640) and its derivatives for the creation of lactones. pharmaffiliates.comchemicalbook.com

The physical and chemical properties of this compound are slightly different from its non-deuterated counterpart due to the isotopic substitution.

Physicochemical Properties

Below is an interactive table comparing the properties of this compound and its non-deuterated analog, Cyclohexanecarboxylic acid.

| Property | This compound | Cyclohexanecarboxylic Acid |

| Molecular Formula | C7HD11O2 chemscene.com | C7H12O2 nist.gov |

| Molecular Weight | 139.24 g/mol alfa-chemistry.comchemscene.com | 128.17 g/mol nist.gov |

| CAS Number | 93131-16-9 alfa-chemistry.com | 98-89-5 nist.gov |

| Synonyms | Cyclohexane-1-carboxylic-D11 acid alfa-chemistry.com | Hexahydrobenzoic acid nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Cyclohexanecarboxylic D11 Acid and Its Derivatives

Deuterium (B1214612) Incorporation Methodologies for Cyclohexanecarboxylic Acid

The synthesis of Cyclohexanecarboxylic-d11 acid can be approached through two primary strategies: direct deuteration of a pre-existing cyclohexane (B81311) ring or by constructing the molecule from an already deuterated precursor.

Direct Deuteration Routes for the Cyclohexane Moiety

Direct hydrogen-deuterium (H/D) exchange on the cyclohexane ring presents a straightforward approach to introduce deuterium. This is often achieved through catalytic methods.

One common precursor for cyclohexanecarboxylic acid is benzoic acid, which can be hydrogenated. wikipedia.org Therefore, deuteration can be performed on benzoic acid before the hydrogenation step. Palladium-catalyzed ortho-selective C-H deuteration of benzoic acids using D₂O as the deuterium source is a viable method. nih.govthieme-connect.com This method, however, primarily targets the aromatic ring's ortho positions. For more comprehensive deuteration, harsher conditions or different catalytic systems are required. For instance, platinum group metal-catalyzed H/D exchange reactions can deuterate benzoic acid under high temperatures (180 °C) in D₂O, activated by hydrogen gas. sci-hub.se

Alternatively, direct H/D exchange on the saturated cyclohexane ring can be performed. Acid-catalyzed exchange using strong deuterated acids like D₂SO₄ at elevated temperatures can replace protium (B1232500) atoms with deuterium via electrophilic substitution, though this method can be accompanied by side reactions. More refined methods involve heterogeneous catalysts like palladium on carbon (Pd/C) in the presence of D₂O, which can facilitate H/D exchange on the alkyl side chains of aromatic compounds and could be adapted for the cyclohexane ring. acs.org

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

| Catalytic Deuteration of Benzoic Acid | Palladium (Pd) complexes | D₂O | Offers ortho-selective deuteration of the aromatic precursor. nih.govthieme-connect.com |

| High-Temperature Catalytic Deuteration | Platinum on Carbon (Pt/C) | D₂O / H₂ (activator) | Achieves high levels of deuteration on the aromatic ring prior to hydrogenation. sci-hub.se |

| Acid-Catalyzed H/D Exchange | Deuterated Sulfuric Acid (D₂SO₄) | D₂SO₄ | Direct exchange on the cyclohexane ring, but may cause side reactions. |

Synthesis from Highly Deuterated Cyclohexane Precursors

A more controlled and often more efficient method to achieve high isotopic purity is to start with a highly deuterated precursor and then introduce the carboxylic acid functionality.

A widely used method involves the catalytic hydrogenation of benzene-d6 (B120219) using deuterium gas (D₂). This reaction, typically employing catalysts such as platinum (Pt) or palladium (Pd) on a support like carbon or alumina, saturates the aromatic ring to form a fully deuterated cyclohexane ring (cyclohexane-d12).

Reaction: C₆D₆ + 3D₂ --(Catalyst)--> C₆D₁₂

Following the synthesis of the deuterated cyclohexane, the carboxylic acid group can be introduced. While direct carboxylation is challenging, a common route involves functionalizing the deuterated cyclohexane, for example, through oxidation to produce deuterated cyclohexanol (B46403) or cyclohexanone (B45756), which can then be further oxidized to the desired carboxylic acid. This multi-step process, starting from a highly deuterated precursor like benzene-d6, generally ensures a high degree of deuterium incorporation in the final product.

Derivatization of this compound

Once synthesized, this compound can be converted into a variety of useful derivatives, such as esters, acyl halides, and amides, for applications in synthesis and analysis. pharmaffiliates.comchemicalbook.com

Esterification Reactions to Yield Deuterated Esters (e.g., Cyclohexanecarboxylic Acid Methyl Ester-d11)

Esterification of this compound can be accomplished using standard organic chemistry methods. For example, Fischer esterification, which involves reacting the carboxylic acid with an alcohol (like methanol) in the presence of a strong acid catalyst (such as sulfuric acid), is a common approach.

Reaction: C₆D₁₁COOH + CH₃OH <-- (H⁺) --> C₆D₁₁COOCH₃ + H₂O

The resulting product is Cyclohexanecarboxylic acid methyl ester-d11. Other methods, such as using diazomethane (B1218177) or reagents like DBU and methyl iodide, can also be employed for methylation under milder conditions. researchgate.net The existence of Cyclohexanecarboxylic acid methyl ester-d11 is confirmed by its own CAS number (1215077-49-8). intlab.org

Conversion to Cyclohexanecarbonyl-D11 Chloride and other Acyl Halides

The carboxyl group of this compound can be readily converted to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂). chemicalbook.com The reaction proceeds efficiently, replacing the hydroxyl group of the carboxylic acid with a chlorine atom to yield Cyclohexanecarbonyl-d11 chloride. cymitquimica.com

Reaction: C₆D₁₁COOH + SOCl₂ --> C₆D₁₁COCl + SO₂ + HCl

This deuterated acyl chloride is a versatile intermediate, reacting readily with various nucleophiles. cymitquimica.com Other halogenating agents, such as oxalyl chloride or phosphorus pentachloride, can also be used to generate the corresponding acyl halides.

Amidation Reactions and Formation of Deuterated Cyclohexanecarboxamides

Deuterated cyclohexanecarboxamides can be synthesized from this compound or its derivatives. A highly effective method involves the reaction of Cyclohexanecarbonyl-d11 chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding.

Reaction: C₆D₁₁COCl + R₂NH --> C₆D₁₁CONR₂ + HCl

Alternatively, direct amidation of the carboxylic acid is possible using coupling agents or by heating the ammonium (B1175870) salt of the acid. The synthesis of various substituted cyclohexanecarboxamides has been reported, and these methods are directly applicable to the deuterated analogue. google.comgoogle.com For instance, reacting the d11-acyl chloride with ammonia (B1221849) would yield the primary amide, Cyclohexanecarboxamide-d11.

| Derivative | Reagent(s) | Reaction Type |

| Cyclohexanecarboxylic Acid Methyl Ester-d11 | Methanol (CH₃OH), H₂SO₄ | Fischer Esterification |

| Cyclohexanecarbonyl-d11 Chloride | Thionyl Chloride (SOCl₂) | Acyl Halogenation |

| Deuterated Cyclohexanecarboxamide (B73365) | Amine (e.g., R₂NH) and Cyclohexanecarbonyl-d11 Chloride | Nucleophilic Acyl Substitution |

Catalytic and Organic Synthetic Routes to Cyclohexanecarboxylic Acid (Relevance to Deuterated Analogues)

The synthesis of cyclohexanecarboxylic acid serves as a direct blueprint for its deuterated counterparts. By substituting protium-containing reactants or reagents with their deuterium-labeled equivalents, these established methods can be effectively adapted. For instance, starting with a deuterated precursor like deuterated benzene (B151609) or using deuterium gas (D₂) for hydrogenation are common strategies.

The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a widely practiced industrial and laboratory method. google.com This process involves the reduction of the aromatic ring of benzoic acid while preserving the carboxylic acid functional group. For the synthesis of this compound, this approach would necessitate the hydrogenation of a fully deuterated benzoic acid (benzoic-d5 acid) using deuterium gas (D₂) to saturate the ring with deuterium atoms, or the H-D exchange of benzoic acid in heavy water (D₂O). sci-hub.se

The reaction is typically performed in the presence of a metal catalyst. A variety of catalysts have been shown to be effective, including those based on palladium, rhodium, ruthenium, and iridium, often supported on materials like carbon or alumina. google.comrsc.orgcas.cn Reaction conditions can be tailored, with some processes occurring under mild temperatures and pressures, particularly when using highly active catalysts or specialized solvent systems like supercritical carbon dioxide. rsc.orgcas.cn

Recent advancements have focused on developing highly efficient and selective catalysts. For example, electrocatalytic hydrogenation in a proton-exchange membrane reactor offers a method for the chemoselective hydrogenation of benzoic acids under mild conditions. rsc.org Ruthenium-based catalysts, such as Ru/RuO₂ heterostructures, have demonstrated 100% conversion of benzoic acid and 100% selectivity for cyclohexanecarboxylic acid at ambient temperature and pressure. nih.gov Similarly, iridium-based catalysts have shown record catalytic activity for this transformation in water under mild conditions. rsc.org

A patented method by the CAS Changchun Institute of Applied Chemistry highlights the use of a rhodium-supported transition metal catalyst in supercritical carbon dioxide, achieving a production rate of over 99.5% for high-purity cyclohexanecarboxylic acid. cas.cn This technique operates at a low reaction temperature of 323 K (50°C) and allows for easy separation of the product and catalyst. cas.cn

| Catalyst System | Solvent/Medium | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Palladium, Rhodium, Ruthenium, Platinum, Iridium, Nickel, or Cobalt | Vapor Phase | 122°C - 249°C (at atmospheric pressure) | Virtually no by-products are formed. | google.com |

| PtRu alloy | Proton-exchange membrane reactor | Mild conditions | Highly efficient and chemoselective for producing cyclohexanecarboxylic acids. | rsc.org |

| Ir-based catalysts on various supports | Water | 85°C, 0.1 MPa H₂ | Record catalytic activity (up to 40 h⁻¹). Activity is governed by the dispersion stability of the support. | rsc.org |

| Rhodium-supported transition metal catalyst (Rh/C) | Supercritical CO₂ | 323 K (50°C) | Yields >99.5% with purity of 99.99%. Environmentally friendly process with easy catalyst separation. | cas.cn |

| Ru/RuO₂ heterostructure on carbon fiber | Alkaline environment (0.1 M KOH) | Ambient temperature and pressure | Achieves 100% conversion and 100% selectivity within 180 minutes. | nih.gov |

Direct carboxylation of C-H bonds in alkanes represents an atom-economical route to carboxylic acids. To synthesize this compound via this method, one would need to start with deuterated cyclohexane (cyclohexane-d12).

Several catalytic systems have been developed for this transformation. Palladium catalysts have been used for the direct carboxylation of cyclohexane with carbon monoxide, although yields may be modest. oup.com A study demonstrated a yield of 8.8% of cyclohexanecarboxylic acid using this method. oup.com

More recently, electrocatalysis has emerged as a promising strategy. An electrocatalytic system using a copper sulfide (B99878) (CuS) catalyst has been shown to carboxylate cyclohexane to produce cyclohexanecarboxylic acid as the sole product. researchgate.net This method leverages the activation of inert C(sp³)–H bonds for the insertion of CO₂. The efficiency and product selectivity can be controlled by engineering the catalyst structure and adjusting reaction parameters like the applied voltage. researchgate.net Another approach involves the carboxylation of cyclohexanol, a derivative of cyclohexane, using formic acid in the presence of sulfuric acid. orgsyn.org However, this method can lead to rearrangements, with the formation of 1-methylcyclopentanecarboxylic acid as a significant byproduct depending on the reaction conditions. orgsyn.org

| Starting Material | Reagents/Catalyst | Key Features | Product(s) | Reference |

|---|---|---|---|---|

| Cyclohexane | Palladium catalyst, CO, K₂S₂O₈, CF₃COOH | Direct carboxylation of alkane. | Cyclohexanecarboxylic acid (8.8% yield). | oup.com |

| Cyclohexane | Electrocatalysis with CuS catalyst, CO₂ | Sustainable route activating C(sp³)–H bonds. | Cyclohexanecarboxylic acid (sole product). | researchgate.net |

| Cyclohexanol | Formic acid, H₂SO₄ | Reaction can proceed with rearrangement. | Cyclohexanecarboxylic acid and 1-methylcyclopentanecarboxylic acid. | orgsyn.org |

A classic and reliable method for synthesizing carboxylic acids involves the carboxylation of a Grignard reagent. chemguide.co.uklibretexts.org This multi-step process begins with the halogenation of the parent alkane, followed by the formation of an organomagnesium halide (Grignard reagent), and its subsequent reaction with carbon dioxide.

To prepare this compound using this route, the synthesis would commence with deuterated cyclohexane (cyclohexane-d12).

Halogenation : Cyclohexane-d12 (B167423) undergoes a radical substitution reaction with a halogen, typically bromine or chlorine, in the presence of UV light to form a deuterated halocyclohexane (e.g., bromocyclohexane-d11). youtube.com

Grignard Reagent Formation : The resulting bromocyclohexane-d11 (B57212) is reacted with magnesium metal in a dry ether solvent, such as diethyl ether, to produce the corresponding Grignard reagent (cyclohexyl-d11-magnesium bromide). chemguide.co.ukoregonstate.edu It is critical that the reaction is conducted under anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.uk

Carboxylation : The highly nucleophilic Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. chemguide.co.ukyoutube.com The Grignard reagent adds to the carbon-oxygen double bond of CO₂. libretexts.org

Acidification : The final step is the hydrolysis of the resulting magnesium carboxylate salt with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, to protonate the carboxylate and yield the final product, this compound. libretexts.orgyoutube.com

This method is highly versatile and generally provides good yields, making it a valuable strategy for preparing isotopically labeled carboxylic acids when the corresponding deuterated alkane is available. youtube.comoregonstate.edu

| Reaction Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Halogenation | Cyclohexane | Br₂ or Cl₂, UV light | Halocyclohexane (e.g., Bromocyclohexane) | youtube.com |

| 2. Grignard Formation | Halocyclohexane, Magnesium | Dry ether (e.g., diethyl ether) | Cyclohexylmagnesium halide | chemguide.co.ukoregonstate.edu |

| 3. Carboxylation | Cyclohexylmagnesium halide | Carbon Dioxide (CO₂) | Halomagnesium carboxylate salt | libretexts.orgyoutube.com |

| 4. Acidification | Halomagnesium carboxylate salt | Aqueous acid (e.g., HCl, H₂SO₄) | Cyclohexanecarboxylic acid | libretexts.orgyoutube.com |

Isotopic Effects and Reaction Kinetics of Cyclohexanecarboxylic D11 Acid Systems

Elucidation of Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant of the reaction with the heavier isotope (kH). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. unam.mx Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. wikipedia.org

The carboxylation of alkanes is a significant transformation in organic synthesis. Determining the KIE in such reactions is crucial for understanding the mechanism, particularly the C-H bond activation step.

In a study on the copper-catalyzed oxidative dehydrogenative carboxylation (ODC) of cyclohexane (B81311) to an allylic ester, a kinetic isotope effect was determined by comparing the initial reaction rates using cyclohexane and cyclohexane-d12 (B167423). acs.org The observed KIE value of 2.8 ± 0.2 indicates that the cleavage of the C-H bond is the turnover-limiting step in this catalytic cycle. acs.org The reaction involves the formation of a cyclohexyl radical, which was confirmed by trapping experiments with CBr4, yielding bromocyclohexane. acs.org

Similarly, in a photoredox-catalyzed C-4 selective alkylation of pyridines with cyclohexane, a KIE of 1.7 was measured by comparing the initial rates of the reaction with cyclohexane and deuterated cyclohexane (cyclohexane-d12). rsc.org This value suggests that the C(sp³)–H bond cleavage of the alkane is likely involved in the rate-determining step. rsc.org Further experiments involving H/D scrambling demonstrated the reversibility of this C-H bond cleavage under the reaction conditions. rsc.org

While specific data on Pd/Cu-catalyzed carboxylation of Cyclohexanecarboxylic-D11 acid was not found in the provided search results, the principles from related systems are applicable. For instance, Pd/Cu co-catalysis has been utilized in various carboxylation reactions. beilstein-journals.org The experimental determination of KIE in such a system would involve parallel reactions with cyclohexanecarboxylic acid and its D11 analogue, followed by careful analysis of the reaction rates or product distributions.

Table 1: Experimental Kinetic Isotope Effects in Cyclohexane Functionalization Reactions

| Reaction Type | Catalyst System | Substrate Pair | KIE (kH/kD) | Implication | Reference |

|---|---|---|---|---|---|

| Oxidative Dehydrogenative Carboxylation | Copper-based | Cyclohexane / Cyclohexane-d12 | 2.8 ± 0.2 | C-H bond cleavage is the turnover-limiting step. | acs.org |

| C-4 Selective Alkylation of Pyridines | Photoredox | Cyclohexane / Cyclohexane-d12 | 1.7 | C(sp³)–H bond cleavage is involved in the rate-determining step. | rsc.org |

The magnitude of the KIE provides valuable information about the transition state of a reaction. A large primary KIE (typically kH/kD > 2) suggests a transition state where the hydrogen is being transferred symmetrically between the donor and acceptor. princeton.edu The theoretical maximum for a primary KIE at room temperature, assuming complete loss of the C-H stretching vibration in the transition state, is around 7. nih.gov

Theoretical models, often employing density functional theory (DFT), are used to calculate the potential energy surfaces and vibrational frequencies of reactants and transition states. nih.govresearchgate.net These calculations allow for the prediction of KIEs, which can then be compared with experimental values to validate a proposed reaction mechanism. nih.gov For instance, if a proposed mechanism involves C-H bond cleavage in the rate-determining step, a significant primary KIE would be expected. A small or negligible KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step before or after the rate-determining step. wikipedia.org

Inverse KIEs (kH/kD < 1) can also be observed. These typically occur when the vibrational force constants for the isotopically substituted position are greater in the transition state than in the reactant. wikipedia.org This can happen, for example, in some equilibrium processes or reactions involving a pre-equilibrium step. wikipedia.org

The interpretation of KIEs can be complex, especially in multi-step reactions. The observed KIE may be a composite of effects from different steps. acs.org Therefore, a combination of experimental and theoretical approaches is often necessary for a comprehensive mechanistic understanding. nih.gov

Influence of Deuteration on Conformational Dynamics and Activation Entropy

Deuteration can also influence the conformational preferences and dynamics of cyclic molecules like cyclohexane, as well as the thermodynamics of reactions, particularly the activation entropy.

Cyclohexane and its derivatives exist predominantly in a chair conformation. These chairs can interconvert through a process known as ring inversion or a chair flip. wikipedia.org This process involves passing through higher energy conformations such as the half-chair and the twist-boat. wikipedia.org The energy barrier for this inversion can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgcdnsciencepub.com

Early studies on the ring inversion of deuterated cyclohexane, specifically cyclohexane-d11, utilized NMR line-shape analysis and double-resonance techniques to determine the activation parameters for this process. acs.org The substitution of hydrogen with deuterium can subtly alter the vibrational modes and, consequently, the energy landscape of the inversion process. While the effect on the energy barrier itself is generally small, the changes in NMR spectra due to deuteration can simplify the analysis of complex spin systems, allowing for more accurate determination of the inversion rates and barriers. cdnsciencepub.com The energy barrier for chair-to-chair inversion in cyclohexane is approximately 10.8 kcal/mol. wikipedia.org

Table 2: Conformational Inversion of Cyclohexane

| Process | Key Conformations | Approximate Energy Barrier (kcal/mol) | Experimental Technique |

|---|---|---|---|

| Chair-to-Chair Inversion | Chair, Half-Chair, Twist-Boat | 10.8 | Variable-Temperature NMR |

The activation entropy (ΔS‡) reflects the change in the degree of order between the reactant and the transition state. upertis.ac.id In unimolecular reactions, such as the thermal rearrangement or decomposition of 1,2-cyclohexanecarboxylic acid amides, the structure of the transition state is critical.

Deuteration can influence the activation entropy. The vibrational frequencies of C-D bonds are lower than those of C-H bonds. unam.mx This can lead to a smaller contribution to the vibrational entropy from these modes. If the transition state is more constrained than the ground state, a negative activation entropy is expected. Conversely, a more disordered transition state leads to a positive activation entropy. upertis.ac.id

While specific studies on the unimolecular reactions of deuterated 1,2-cyclohexanecarboxylic acid amides were not found in the search results, the general principles can be inferred. The activation of amides can be achieved through various methods, leading to different reactive intermediates and transition states. nih.govnih.gov The effect of deuteration on the activation entropy would depend on how the vibrational modes involving the C-D bonds change upon reaching the transition state. If these modes become "stiffer" or more restricted in the transition state, it could lead to a more negative ΔS‡ compared to the non-deuterated analogue, and vice-versa. The precise impact would require detailed experimental and computational investigation. periyaruniversity.ac.in

Mechanistic Investigations Involving Cyclohexanecarboxylic D11 Acid

Reaction Mechanisms of Cyclohexane (B81311) Carboxylation with Deuterated Substrates

The carboxylation of cyclohexane to produce cyclohexanecarboxylic acid is a reaction of significant industrial interest. Mechanistic studies often employ deuterated substrates to probe the nature of C-H bond activation. While direct studies on the carboxylation of deuterated cyclohexane to form cyclohexanecarboxylic-d11 acid are not extensively detailed in the provided results, the principles of using deuterated substrates in similar C-H activation reactions are well-established. For instance, in the oxidation of deuterated cyclohexane, the analysis of deuterated products like cyclohexanol-d11 and cyclohexanone-d10 (B56445) helps in identifying the radical species responsible for C-H bond cleavage. nih.gov Such studies provide a framework for understanding how the carboxylation process might proceed, with the kinetic isotope effect being a key indicator of whether C-H bond breaking is the rate-determining step.

Intramolecular Degradation Mechanisms of Deuterated Cyclohexanecarboxamide (B73365) Analogues

The study of the degradation of cyclohexanecarboxamide analogues is crucial for understanding their stability and reactivity. Isotopic labeling with deuterium (B1214612) in the cyclohexane ring allows for detailed mechanistic investigations. For example, replacing the cyclohexyl moiety in certain pharmacologically active compounds with other cyclic structures has been explored to enhance metabolic stability, a process that can be mechanistically investigated using deuterated analogues. researchgate.net While specific studies on the intramolecular degradation of cyclohexanecarboxamide-d11 were not found, research on related systems highlights the utility of deuteration in tracking reaction pathways. The degradation of carboxylic acids to alkyl halides, for instance, has been mechanistically scrutinized, and similar principles would apply to deuterated carboxamide derivatives. researchgate.net

Radical-Chain Oxidation Pathways of Cyclohexane (and implications for deuterated forms)

The radical-chain oxidation of cyclohexane is a classic example of free-radical chemistry. The use of deuterated cyclohexane (cyclohexane-d12) provides significant insights into these pathways. In Ni-catalyzed oxidations, the reaction of cyclohexane-d12 (B167423) yields deuterated cyclohexanol (B46403) (cyclohexanol-d11) and deuterated cyclohexanone (B45756) (cyclohexanone-d10). nih.gov The distribution and isotopic composition of these products help to elucidate the nature of the radical intermediates and the mechanism of C-O bond formation. nih.gov

Studies have shown that the oxidation can proceed via a free-radical chain mechanism. nih.gov The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the non-deuterated compound to the deuterated one, is a powerful tool in these investigations. For example, a significant KIE suggests that the C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction. The ozonolysis of fully deuterated cyclohexene (B86901) also demonstrates the impact of deuteration, resulting in a less oxidized product distribution compared to its non-deuterated counterpart, which is consistent with a kinetic isotope effect. researchgate.net

Table 1: Products of Ni-Catalyzed Oxidation of Deuterated Cyclohexane

| Reactant | Catalyst System | Product | Yield |

|---|---|---|---|

| Cyclohexane-d12 | Ni complex / mCPBA | Cyclohexanol-d11 | 26% |

| Cyclohexane-d12 | Ni complex / mCPBA | Cyclohexanone-d10 | 8% |

Data sourced from mechanistic studies on Ni-catalyzed oxidations. nih.gov

Elucidation of Nucleophilic Acyl Substitution Mechanisms at the Carboxylic Acid Moiety

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. slideplayer.com The mechanism of these reactions can be finely probed using isotopically labeled compounds like this compound. These reactions typically proceed through a tetrahedral intermediate. byjus.com The nature of the nucleophile, leaving group, and reaction conditions (acidic or basic) determines the specific pathway. byjus.comchemistrytalk.org

For instance, the conversion of carboxylic acids to acid chlorides using thionyl chloride (SOCl₂) involves the formation of a protonated acyl chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org Using a deuterated carboxylic acid would allow for the investigation of any subtle kinetic isotope effects on the reaction rates, although these are generally expected to be secondary effects unless the C-D bond is directly involved in the transition state. Similarly, the formation of esters and amides from carboxylic acids can be studied using deuterated substrates to understand the mechanistic details of the tetrahedral intermediate formation and collapse. slideplayer.comquizlet.com

Table 2: Common Nucleophilic Acyl Substitution Reactions of Carboxylic Acids

| Reactant | Reagent | Product |

|---|---|---|

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Carboxylic Acid | Alcohol (in acid) | Ester |

| Carboxylic Acid | Amine (with DCC) | Amide |

This table summarizes general transformations applicable to cyclohexanecarboxylic acid and its deuterated analogue. chemistrytalk.orglibretexts.orgquizlet.com

Applications of Cyclohexanecarboxylic D11 Acid in Advanced Chemical Synthesis and Research

Utilization as a Building Block in Complex Molecule Synthesis

The presence of deuterium (B1214612) atoms in Cyclohexanecarboxylic-D11 acid provides a stable isotopic label that can be incorporated into larger molecular frameworks. This allows researchers to trace metabolic pathways, elucidate reaction mechanisms, and create internal standards for pharmacokinetic studies.

This compound is utilized as an isotopically labeled starting material in the synthesis of deuterated pyrazinoisoquinoline compounds. pharmaffiliates.com These compounds are investigated for their potential as antiparasitic agents. pharmaffiliates.com By incorporating the D11-cyclohexyl moiety, researchers can create labeled versions of these therapeutic candidates, which are essential for drug metabolism and pharmacokinetic (DMPK) studies. The stability of the deuterium label ensures that the isotopic signature is retained throughout the synthetic sequence and subsequent biological assays.

The compound also serves as a precursor in the synthesis of deuterated benzoic anhydride (B1165640) and its derivatives, which are then used to produce isotopically labeled lactones. pharmaffiliates.com Benzoic anhydrides are versatile acylating agents in organic chemistry. researchgate.netbeilstein-journals.org The reaction of this compound to form a mixed anhydride allows for the transfer of the D11-labeled acyl group. This methodology is particularly useful for creating labeled versions of complex natural products and other molecules containing lactone rings, facilitating their study in biological systems. researchgate.net

Cyclohexanecarboxylic acid, the non-deuterated parent compound, is a known structural analogue of valproic acid (VPA), a widely used anticonvulsant medication. medchemexpress.comcenmed.comnih.gov Research has explored the pharmacokinetics and anticonvulsant properties of cyclohexanecarboxylic acid itself, noting its ability to antagonize pentylenetetrazol (PTZ)-induced seizures in animal models. nih.govnih.gov this compound serves as the deuterium-labeled version of this analogue, making it a critical tool for metabolic studies and for use as an internal standard when quantifying the parent compound in biological matrices. medchemexpress.comcenmed.com

Furthermore, the cyclohexanecarboxylic acid moiety is a key structural feature in a class of potent and selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme targeted for the treatment of obesity and diabetes. nih.govnih.gov Various analogues containing this "head group" have been synthesized and evaluated for their inhibitory activity. nih.govsemanticscholar.org In this context, this compound is an ideal precursor for synthesizing stable isotope-labeled DGAT1 inhibitors. These labeled inhibitors are indispensable for precise quantification in in-vivo and in-vitro assays, helping to determine pharmacokinetic profiles and target engagement. nih.gov

Table 1: Synthetic Applications of this compound

| Target Molecule Class | Application Area | Role of this compound |

|---|---|---|

| Pyrazinoisoquinoline Compounds | Antiparasitic Agents | Labeled building block for DMPK studies. pharmaffiliates.com |

| Benzoic Anhydride Derivatives | Synthesis Reagents | Precursor for labeled acylating agents. pharmaffiliates.com |

| Lactones | Natural Products, Pharmaceuticals | Synthesis of labeled lactone-containing molecules. pharmaffiliates.com |

| Valproate Analogues | Anticonvulsant Research | Labeled version for metabolic and pharmacokinetic analysis. medchemexpress.comnih.gov |

Application as a Stable Isotope-Labeled Analytical Standard

The primary utility of this compound in many research settings is its function as a stable isotope-labeled standard. Its chemical properties are nearly identical to the natural, non-deuterated compound, but its increased mass is easily distinguishable by mass spectrometry.

This compound is employed as a reference material for the precise quantification of its non-labeled counterpart in various samples. While the parent compound, cyclohexanecarboxylic acid, is used as an analytical standard for determining its presence in consumer products and biological extracts sigmaaldrich.com, the D11 version provides a higher level of accuracy for isotope dilution mass spectrometry techniques. As a stable isotope-labeled compound, it is ideal for use in research laboratories that require high precision and accuracy in their quantitative measurements. medchemexpress.commedchemexpress.com

In quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (ISTD) is crucial for correcting analytical variability. nih.gov Stable isotope-labeled compounds like this compound are considered the "gold standard" for use as internal standards. nih.gov When added to a biological sample (e.g., plasma or urine) at a known concentration before processing, the ISTD experiences the same variations in sample extraction, handling, and instrument response as the analyte of interest. cerilliant.com Because the labeled standard co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio, it allows for highly accurate and precise quantification by normalizing the analyte's signal against the standard's signal. thermofisher.comnih.gov This makes this compound an essential tool in pharmacokinetic, toxicological, and metabolic research assays.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇HD₁₁O₂ |

| Molecular Weight | 139.24 g/mol cenmed.com |

| Isotopic Purity | Typically ≥98 atom % D |

| Common Application | Internal Standard in Mass Spectrometry nih.govcerilliant.com |

| Parent Compound CAS Number | 98-89-5 sigmaaldrich.com |

Tracing Studies in Chemical Reaction Pathways and Mechanisms

This compound (D11-CHCA), a deuterated isotopologue of cyclohexanecarboxylic acid, serves as a valuable tool in the elucidation of complex chemical and biological reaction pathways. The substitution of eleven hydrogen atoms with deuterium provides a distinct mass signature that allows researchers to track the fate of the molecule through various transformations without significantly altering its chemical reactivity. This technique, known as isotopic labeling, is fundamental in mechanistic studies, providing insights that are often unattainable through other analytical methods.

One of the primary applications of D11-CHCA as a tracer is in the study of biodegradation pathways, particularly for environmental contaminants such as naphthenic acids. Naphthenic acids, a complex mixture of cycloaliphatic carboxylic acids found in petroleum deposits, are of significant environmental concern due to their toxicity and persistence in aquatic systems. Cyclohexanecarboxylic acid is often used as a model compound to study the microbial degradation of these complex mixtures.

In a hypothetical tracing study, a consortium of microorganisms isolated from a contaminated site could be incubated with a mixture of cyclohexanecarboxylic acid and a known amount of D11-CHCA. By using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can monitor the disappearance of the parent compounds and the appearance of metabolites over time. The presence of the D11-label in the identified metabolites provides unequivocal evidence that they are derived from the original cyclohexanecarboxylic acid skeleton.

For instance, if a hydroxylated metabolite is detected, the mass spectrum would show a characteristic isotopic pattern corresponding to the deuterated intermediate. This allows for the confident identification of the metabolic products and the reconstruction of the degradation pathway. Without the isotopic label, it would be challenging to distinguish between metabolites of the target compound and other organic molecules present in the complex biological matrix.

The data from such a study could be presented as follows:

| Time (hours) | D11-CHCA Concentration (µM) | Putative D11-Metabolite A Concentration (µM) | Putative D11-Metabolite B Concentration (µM) |

| 0 | 100 | 0 | 0 |

| 12 | 75 | 15 | 5 |

| 24 | 40 | 35 | 18 |

| 48 | 10 | 50 | 30 |

| 72 | <1 | 45 | 40 |

Furthermore, the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes, can provide further mechanistic details. While D11-CHCA is primarily used for tracing, comparing its degradation rate to that of the non-deuterated analogue can reveal information about the rate-determining step of the reaction. If the breaking of a C-H bond is involved in the rate-limiting step, a slower reaction rate would be observed for the deuterated compound.

Beyond environmental microbiology, D11-CHCA can also be employed to investigate reaction mechanisms in industrial catalysis. For example, in the catalytic dehydrogenation of cyclohexanecarboxylic acid to produce valuable chemical intermediates, D11-CHCA can be used to probe the mechanism of C-H bond activation on the catalyst surface. By analyzing the isotopic distribution in the products and any exchanged deuterium on the catalyst, researchers can gain a deeper understanding of the catalytic cycle.

Biochemical Pathways and Molecular Interactions Non Clinical Research Focus

Role as an Essential Intermediate in Mammalian Aromatization of Shikimic Acid

In mammals, Cyclohexanecarboxylic acid serves as a crucial intermediate in the metabolic transformation of shikimic acid. medchemexpress.comnih.govsmolecule.comechemi.com The initial conversion of shikimic acid into cyclohexanecarboxylic acid is not carried out by mammalian tissues directly but by the intestinal microflora. nih.govsmolecule.comechemi.com These microorganisms hydrogenate and dehydroxylate shikimate to produce cyclohexanecarboxylic acid. core.ac.uk

Following its formation in the gut, cyclohexanecarboxylic acid is absorbed and undergoes aromatization within mammalian tissues. nih.govsmolecule.comechemi.com This process converts the saturated cyclohexane (B81311) ring into an aromatic ring. In research conducted on rats, this metabolic pathway results in the excretion of hippuric acid and other related compounds in the urine. nih.govcore.ac.uk The use of Cyclohexanecarboxylic-D11 acid as a stable isotope-labeled tracer would enable researchers to meticulously track the fate of the cyclohexanecarboxylate (B1212342) moiety through this complex metabolic journey, from microbial conversion to final mammalian aromatization and excretion.

Investigation of Cyclohexanecarboxylic Acid as a Structural Analogue in Biochemical Studies

Cyclohexanecarboxylic acid is recognized as a structural analogue of valproic acid (valproate), a widely used anticonvulsant and mood-stabilizing drug. medchemexpress.comsigmaaldrich.comchemsrc.com Due to this structural similarity, it is employed in biochemical and pharmacological research to understand the mechanisms of action and pharmacokinetics of valproate and its derivatives. sigmaaldrich.comchemsrc.com For instance, studies have investigated the anticonvulsant properties of cyclohexanecarboxylic acid itself in animal models. medchemexpress.comchemsrc.com

In this context, this compound serves as an invaluable tool. As a stable isotope-labeled standard, it can be used as an internal standard for the precise quantification of valproic acid metabolites during analysis. sigmaaldrich.com Its deuterated nature allows it to be distinguished from its non-deuterated counterparts in mass spectrometry-based assays, facilitating detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of related anticonvulsant drugs.

Assessment of Deuteration Effects on Non-Clinical Metabolic Profiles and Enzyme Substrate Specificity

The replacement of hydrogen atoms with deuterium (B1214612) in a molecule, a process known as deuteration, can significantly alter its metabolic profile. medchemexpress.comsplendidlab.com This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. splendidlab.com Consequently, enzymatic reactions that involve the cleavage of this bond can proceed at a slower rate. splendidlab.comnih.gov

In non-clinical research, this effect is leveraged to modify a compound's pharmacokinetic properties. Deuteration can lead to slower metabolism, which may enhance a compound's metabolic stability, prolong its biological half-life, and potentially reduce the formation of toxic metabolites. splendidlab.com this compound is used in studies to probe these effects, providing insights into how isotopic substitution can be used to improve drug formulations.

The table below summarizes the general effects of deuteration on the metabolic profile of a compound in a research setting.

| Parameter | Non-Deuterated Compound | Deuterated Compound (e.g., this compound) | Rationale |

| Metabolic Rate | Standard | Generally Slower | The stronger Carbon-Deuterium bond requires more energy to break, slowing enzymatic cleavage (Kinetic Isotope Effect). splendidlab.com |

| Metabolic Stability | Standard | Enhanced | A slower rate of metabolism leads to greater stability in biological systems. |

| Biological Half-Life | Shorter | Potentially Prolonged | Reduced metabolic clearance can result in the compound remaining in the system for a longer duration. splendidlab.com |

| Bioavailability | Standard | Potentially Increased | Slower first-pass metabolism in the gut wall and liver can allow more of the active compound to reach systemic circulation. splendidlab.com |

Furthermore, deuterated substrates like this compound are critical tools for elucidating enzyme mechanisms. ansto.gov.au By comparing the reaction rates of a deuterated versus a non-deuterated substrate, researchers can determine whether C-H bond cleavage is a rate-limiting step in the enzymatic transformation. ansto.gov.au This provides fundamental information on enzyme-substrate specificity and the catalytic mechanism. nih.govresearchgate.net

Molecular Basis of Observed Biological Activities (e.g., antibacterial and antifungal properties in a research context)

In a research context, derivatives of cyclohexanecarboxylic acid have demonstrated antibacterial and antifungal properties. asm.orgscience.govresearchgate.net The molecular basis for these activities is often linked to the physical properties of the molecule, particularly its interaction with microbial cell membranes.

One study investigated bicyclic guanidines derived from molecules including 4-t-butyl-cyclohexanecarboxylic acid. asm.org The potent antifungal activity of these compounds against Candida albicans and Cryptococcus neoformans was attributed to their molecular structure. asm.org The proposed mechanism involves the hydrophobic cyclohexyl group having a high affinity for the lipid and ergosterol (B1671047) components of the fungal cell wall. asm.org This interaction is thought to disrupt the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. asm.org The flexibility of the cyclohexyl moiety was also suggested to be important for its association with the lipid groups of the fungal cell wall. asm.org

Other research has also shown that lipophilicity is an important factor in the antimicrobial activity of cyclohexanecarboxylic acid derivatives. science.gov Some synthesized compounds proved active against Gram-positive bacteria like Staphylococcus aureus but not Gram-negative bacteria such as Escherichia coli. researchgate.net The structural characteristics that allow these compounds to effectively interact with and compromise the integrity of the bacterial or fungal cell envelope are key to their biological effect. Molecular docking studies on other derivatives have been used to further probe the specific interactions between these compounds and microbial protein targets. mdpi.com

Theoretical and Computational Approaches for Cyclohexanecarboxylic D11 Acid Systems

Quantum Chemical Calculations for Electronic Structure and Vibrational Frequencies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and vibrational dynamics of Cyclohexanecarboxylic-D11 acid. Methods such as B3LYP, often combined with basis sets like 6-311G*, are used to predict molecular geometries and vibrational force constants. nih.gov These calculations provide a detailed picture of how the substitution of hydrogen with deuterium (B1214612) atoms impacts the molecule's properties.

The primary effect of deuteration is the alteration of vibrational frequencies. The increased mass of deuterium compared to protium (B1232500) leads to a lowering of the vibrational frequencies for modes involving the C-D bonds, as predicted by the harmonic oscillator model. This shift is particularly pronounced for stretching and bending vibrations. For instance, the C-H stretching vibrations typically observed around 2850-3000 cm⁻¹ in infrared (IR) spectroscopy are shifted to significantly lower frequencies for C-D bonds. pnas.org Quantum mechanical calculations can predict these isotopic shifts with high accuracy, which is crucial for interpreting and validating experimental IR and Raman spectra.

Furthermore, these computational methods allow for the calculation of electronic properties such as molecular orbital energies, charge distributions, and bond orders. This information helps in understanding the molecule's reactivity and intermolecular interactions. The agreement between computationally predicted spectroscopic properties and experimental observations serves to validate the accuracy of the theoretical models used. nih.gov

Table 1: Comparison of Theoretical and Experimental Equilibrium Isotope Effects

The following table presents a comparison of experimentally determined and theoretically calculated equilibrium isotope effect (EIE) values for the chair-to-chair interconversion of a related deuterated cyclohexane (B81311) derivative, demonstrating the predictive power of quantum chemical calculations. nih.gov

| Computational Method | Basis Set | Calculated Keq (at 17°C) |

| Experimental NMR | - | 1.042 ± 0.001 |

| MP2 | 6-311G | 1.0409 |

| B3LYP | 6-311G | 1.0417 |

| HF | 6-311G* | 1.0503 |

Molecular Dynamics Simulations for Conformational Landscape and Deuterium Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules like this compound over time. nih.govbiorxiv.org By simulating the atomic motions based on a given force field, MD can map out the potential energy surface, identify stable and metastable conformations, and characterize the dynamic transitions between them. nih.govfrontiersin.org

For cyclohexanecarboxylic acid and its deuterated analogue, the primary conformational process is the chair-chair ring interconversion, which proceeds through higher-energy twist-boat intermediates. nih.gov MD simulations can be performed at various temperatures to observe these interconversions and calculate the energy barriers associated with them. nih.gov

The introduction of eleven deuterium atoms is predicted to have subtle but significant effects on the conformational dynamics. Isotopic substitution can alter the energetic preference for axial versus equatorial positions of the carboxylic acid group and influence the rate of ring inversion. Computational studies on related deuterated cyclohexanes suggest that the presence of deuterium can lead to a 10–15% slower ring inversion rate compared to the non-deuterated compound. This kinetic isotope effect arises from the changes in zero-point vibrational energies upon deuteration, which can affect both the ground state and transition state energies of the ring-flipping process. MD simulations, supported by variable-temperature NMR analysis, are crucial for quantifying these deuterium effects on the conformational equilibrium and dynamics. nih.gov

Table 2: Key Dynamic Properties Investigated by MD Simulations

| Property | Description | Relevance to this compound |

| Conformational Sampling | Identification of low-energy conformers (e.g., chair, twist-boat). | Determines the predominant structures in solution, such as the equatorial vs. axial preference of the carboxyl group. researchgate.net |

| Ring Inversion Barriers | The energy required to transition from one chair conformation to another. | Quantifies the flexibility of the cyclohexane ring; deuteration can slightly increase this barrier. nih.gov |

| Solvation Effects | Influence of the solvent environment on conformational preferences. | MD simulations can explicitly model solvent molecules to study how they affect the orientation of the polar carboxylic acid group. |

| Vibrational Dynamics | Analysis of atomic fluctuations and vibrational modes. | Complements quantum calculations by providing a dynamic picture of bond vibrations, influenced by deuteration. |

Transition State Modeling and Reaction Pathway Prediction for Deuterated Systems

Understanding the chemical reactivity of this compound involves characterizing the reaction mechanisms it can undergo. Transition state modeling using quantum chemical methods is essential for this purpose, as it allows for the calculation of the high-energy, transient structures that connect reactants to products. ethz.ch By mapping the potential energy surface along a reaction coordinate, researchers can predict the most likely reaction pathways and their associated activation energies. rsc.orgtorvergata.it

For reactions involving deuterated compounds, transition state theory is critical for predicting kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate for the light (hydrogen-containing) isotopologue to that of the heavy (deuterium-containing) one. A primary KIE is observed when a C-H bond is broken in the rate-determining step; since the C-D bond has a lower zero-point energy, it requires more energy to break, resulting in a slower reaction. DFT calculations can predict the magnitude of KIEs by computing the vibrational frequencies of the reactant and the transition state for both isotopologues. unam.mx

For example, in the photocatalytic decarboxylation of cyclohexanecarboxylic acid, computational modeling was used to calculate an energy barrier of 7 kJ mol⁻¹ for the conversion of the cyclohexanecarboxyl radical to the cyclohexyl radical, a key step in the reaction pathway. nih.gov Similar DFT calculations can be applied to predict how the deuteration in this compound would affect the rates and selectivity of such reactions, including C-H (or C-D) activation processes. nih.govnih.gov

Application of Isotopic Perturbation of Equilibrium for Stereochemical Analysis

Isotopic Perturbation of Equilibrium (IPE) is a powerful NMR spectroscopy technique used for stereochemical analysis, particularly in conformationally mobile systems. The method relies on the principle that isotopic substitution, such as replacing hydrogen with deuterium, can slightly perturb a rapid conformational equilibrium. acs.org This perturbation manifests as small, measurable changes in the NMR chemical shifts of nuclei near the site of substitution.

In the context of this compound, the cyclohexane ring is in rapid equilibrium between two chair conformations. The substitution of H with D alters the zero-point energies of the C-D bonds, which can lead to a slight preference for one conformer over the other. This phenomenon is known as an equilibrium isotope effect (EIE). nih.gov Even if the equilibrium is not significantly shifted, the isotopic substitution breaks the magnetic equivalence of certain nuclei in the time-averaged spectrum, leading to observable splittings or changes in chemical shifts.

For instance, studies on deuterated cyclohexane derivatives have shown that the perturbation of a neighboring proton's chemical shift by a vicinal deuterium can range from 6.9 to 10.4 parts per billion (ppb), with the magnitude depending on the stereochemical relationship. acs.org By analyzing these small, deuterium-induced shifts, it is possible to assign stereochemistry and quantify the conformational preferences of the molecule. Theoretical calculations of the EIE using electronic structure theory have shown excellent agreement with experimental NMR results, validating the approach. nih.gov

Emerging Research Directions and Future Perspectives

Advancements in Spectroscopic Characterization of Deuterated Cyclohexane (B81311) Carboxylic Acids

The precise characterization of deuterated compounds is fundamental to their application. Recent advancements in spectroscopic techniques have enabled detailed analysis of molecules like Cyclohexanecarboxylic-D11 acid, providing unprecedented insights into their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the isotopic purity of deuterated compounds by verifying the absence of signals from their protiated counterparts. For fully deuterated molecules where proton signals are absent, ¹³C NMR spectroscopy serves as an essential alternative for structural elucidation. mdpi.com Multinuclear NMR, incorporating nuclei such as ³¹P, is also being explored for the chiral recognition of carboxylic acids, a technique that could be adapted for stereochemical studies of deuterated cyclohexane carboxylic acid derivatives. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the extent of deuteration in a sample. High-resolution mass spectrometry can precisely measure the mass difference between the deuterated compound and its non-deuterated form, allowing for the calculation of deuterium (B1214612) incorporation levels. This technique is indispensable for quality control in the synthesis of isotopically labeled compounds.

Vibrational Spectroscopy: Infrared (IR) spectroscopy provides a direct method for identifying the presence of carbon-deuterium (C-D) bonds. The characteristic C-D stretching vibrations appear in a distinct region of the IR spectrum (~2100 cm⁻¹) where C-H stretching vibrations are absent, offering a clear and rapid assessment of deuteration. Raman spectroscopy, another form of vibrational spectroscopy, is also a powerful tool. Although the Raman signal from C-D vibrations can be weak, it falls within a "silent" region of the cellular Raman spectrum, making deuterated compounds excellent tags for biological imaging without interference from endogenous molecules. acs.org

| Spectroscopic Technique | Application for Deuterated Cyclohexane Carboxylic Acids | Key Findings/Advantages |

| ¹H NMR | Isotopic Purity Assessment | Absence of proton signals confirms high deuteration levels. |

| ¹³C NMR | Structural Elucidation | Provides structural information for fully deuterated compounds. mdpi.com |

| Mass Spectrometry | Determination of Deuteration Level | Accurate measurement of isotopic enrichment. |

| IR Spectroscopy | Identification of C-D Bonds | C-D stretch at ~2100 cm⁻¹ provides direct evidence of deuteration. |

| Raman Spectroscopy | Biological Imaging | C-D vibrations in the "silent" region allow for background-free imaging. acs.org |

Development of New Catalytic Systems for Deuterium-Specific Reactions

The synthesis of specifically deuterated molecules like this compound relies on the development of efficient and selective catalytic systems. Research in this area is focused on improving reaction conditions, increasing deuterium incorporation, and achieving regioselectivity.

Heterogeneous Catalysis: Platinum group metals supported on carbon (e.g., Pt/C, Ir/C) are effective catalysts for hydrogen-deuterium (H-D) exchange reactions. sci-hub.se These catalysts can be used in the deuteration of aromatic precursors, such as benzoic acid, which can then be hydrogenated to produce deuterated cyclohexanecarboxylic acid. sci-hub.sewikipedia.org Recent efforts have focused on developing reactions that can proceed under milder conditions, such as room temperature, to make the process more scalable and industrially viable. sci-hub.se

Homogeneous Catalysis: Homogeneous catalysts offer the potential for greater selectivity and activity. For instance, proline derivatives have been shown to catalyze the H-D exchange at the α-positions of cyclohexanone (B45756), a compound structurally similar to cyclohexanecarboxylic acid. nih.gov The development of new ligands and metal complexes is an active area of research aimed at controlling the specific sites of deuteration in complex molecules.

Photochemical Methods: Photochemical reactions represent a mild and efficient way to achieve deuterium exchange. For example, the photochemical decarboxylation of free carboxylic acids in the presence of a thiol and D₂O can lead to highly deuterated products under gentle reaction conditions. rsc.org This method offers a practical route for the regioselective synthesis of deuterium-labeled compounds.

Expanding the Scope of this compound as a Mechanistic Probe

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. By comparing the reaction rates of this compound and its non-deuterated counterpart, researchers can gain valuable insights into reaction pathways.

Deuterated compounds also serve as tracers in metabolic studies. By introducing this compound into a biological system, its metabolic fate can be tracked using techniques like mass spectrometry. This allows for the identification of metabolic pathways and the characterization of enzyme function. wiseguyreports.com The use of deuterated standards in metabolomics and pharmacokinetic studies is a well-established application.

Interdisciplinary Research Integrating Deuterated Analogues in Chemical Biology and Materials Science

The unique properties of deuterated compounds are being increasingly leveraged in interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Chemical Biology: In chemical biology, deuterated molecules are used as probes to study biological systems with minimal perturbation. wikipedia.org The "silent" region of the Raman spectrum where C-D bonds vibrate allows for the use of deuterated compounds, including those derived from this compound, as Raman tags for imaging the distribution of small molecules in living cells. acs.org Furthermore, the incorporation of deuterium can alter the metabolic stability of bioactive molecules, a strategy that is being explored in drug discovery to improve the pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.net

Materials Science: In materials science, the substitution of hydrogen with deuterium can significantly alter the physical properties of materials. rsc.org Deuterated polymers, for example, are used in neutron scattering experiments to study the structure and dynamics of polymer chains. resolvemass.ca The mass difference between hydrogen and deuterium can also affect hydrogen bonding, which can influence the crystalline structure and properties of materials. rsc.org Research into deuterated liquid crystals and other advanced materials is an active area of investigation where deuterated cyclohexane derivatives could find application.

The ongoing research into this compound and other deuterated compounds promises to yield further innovations. As synthetic methods become more refined and our understanding of the effects of deuteration deepens, the applications of these unique isotopic analogues will undoubtedly continue to expand across the scientific landscape.

Q & A

Q. What are the key considerations for synthesizing Cyclohexanecarboxylic-D11 acid with high isotopic purity?

Synthesis typically involves deuteration of the cyclohexane ring via acid-catalyzed H/D exchange or using deuterated precursors. Critical steps include:

- Deuterium source selection : Use of D₂O or deuterated solvents to maximize isotopic incorporation .

- Catalytic conditions : Acid catalysts (e.g., D₂SO₄) promote H/D exchange at specific positions, but prolonged reaction times may lead to deuteration at unintended sites .

- Purification : Chromatography or recrystallization to isolate the product with ≥98 atom% D purity, as verified by mass spectrometry (MS) .

Q. How can this compound be characterized to confirm deuterium distribution?

- NMR spectroscopy : -NMR will show absence of proton signals at deuterated positions (C6D11), while -NMR confirms structural integrity .

- Mass spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 139.24 (C6D11COOH), with isotopic clusters confirming deuterium content .

- Isotopic ratio analysis : Combustion followed by isotope-ratio MS (IRMS) quantifies D/H ratios .

Q. What stability precautions are required when handling this compound in aqueous solutions?

- pH sensitivity : Avoid strong acids/alkalis to prevent H/D back-exchange. Buffered solutions (pH 6–8) minimize deuterium loss .

- Light and temperature : Store in amber vials at –20°C to reduce photolytic or thermal degradation .

- Incompatibilities : Separate from oxidizing agents (e.g., HNO₃) to avoid hazardous decomposition (e.g., CO/CO₂ release) .

Advanced Research Questions

Q. How does isotopic purity of this compound impact kinetic isotope effects (KIEs) in enzymatic studies?

- Deuterium placement : KIEs arise when D labels are near reaction centers (e.g., α-deuterium in carboxyl groups). Misplacement (e.g., β-deuterium) may yield negligible effects .

- Quantitative modeling : Use Arrhenius plots to compare reaction rates (kH/kD) in enzyme-substrate complexes. ≥98% D purity reduces experimental noise .

Q. How to resolve contradictory data in metabolic flux studies using this compound as a tracer?

- Positional isotopomer analysis : LC-MS/MS distinguishes metabolites with deuterium at specific carbons (e.g., liver vs. kidney metabolism) .

- Control experiments : Compare with non-deuterated analogs to identify artifactual peaks caused by incomplete deuteration .

Q. What experimental designs optimize the use of this compound in protein structure determination via NMR?

- Selective labeling : Incorporate D11-cyclohexane moieties into hydrophobic protein domains to reduce -signal overlap in NOESY spectra .

- Solvent suppression : Use deuterated buffers (e.g., D₂O) to enhance sensitivity in -detected experiments .

Q. How to design degradation studies to track environmental persistence of this compound?

- Isotopic tracing : Monitor -enriched degradation products (e.g., deuterated CO₂) via GC-IRMS to differentiate biotic vs. abiotic pathways .

- Microcosm setups : Use soil/water systems spiked with D11-acid and analyze deuterium retention in residues over time .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6D11COOH | |

| Molecular Weight | 139.24 g/mol | |

| Isotopic Purity | ≥98 atom% D | |

| Stability in Water | pH-dependent H/D exchange (t½ >72 hr at pH 7) |

Table 2: Recommended Analytical Techniques for Deuterium Validation

| Technique | Application | Detection Limit |

|---|---|---|

| HRMS | Molecular ion confirmation | 0.1% isotopic impurity |

| -NMR | Deuteration completeness | 1% residual protons |

| IRMS | D/H ratio quantification | 0.01 atom% D |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.